(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione
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Overview
Description
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione, also known as norbornane-2,5-dione, is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid, cage-like structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route involves the reaction of cyclopentadiene with maleic anhydride, followed by oxidation to yield the desired dione. The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the cycloaddition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: The rigid structure allows for selective substitution reactions, often at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has led to the discovery of compounds with potential therapeutic effects.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione exerts its effects involves its interaction with various molecular targets. The rigid structure allows for specific binding interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A similar bicyclic compound without the dione functionality.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Norbornene: A related compound with a double bond in the bicyclic system.
Uniqueness
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione is unique due to its rigid, cage-like structure and the presence of two ketone groups. This combination imparts distinct chemical reactivity and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]heptane-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145092-68-8 |
Source
|
Record name | 145092-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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